2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidin-2,4-dione derivatives. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidin-2,4-dione core, a dimethoxyphenethyl group, and a methoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrido[3,2-d]pyrimidin-2,4-dione Core: This step typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired core structure.
Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds are structurally related and have been investigated for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N4O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O6/c1-34-20-9-5-4-7-18(20)28-23(31)16-30-19-8-6-13-27-24(19)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31) |
InChI Key |
JQBNEEREDRMDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC |
Origin of Product |
United States |
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